1,3,6-trimethyl-5-((4-nitrobenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
The compound “1,3,6-trimethyl-5-((4-nitrobenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule that belongs to the class of pyrimidines. Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms. They are known to exhibit a wide range of biological activities .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Characterization : The compound has been used in various synthetic pathways. For example, 6,7-Dihydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-diones were synthesized from the reaction of 5-formyl-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione and primary amines, showing its utility in creating pyridopyrimidine structures (Noguchi et al., 1988).
Structural Analysis and Exploration : The chemical structures of various derivatives of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione have been ascertained using spectral techniques, highlighting the compound's relevance in the study of molecular structures and interactions (Ashraf et al., 2019).
Synthesis of Related Compounds : The compound has been utilized in synthesizing a variety of related compounds, such as 5′-amino- and 5′-azido-2′,5′-dideoxy nucleosides from thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, demonstrating its versatility in nucleoside synthesis (El‐Barbary et al., 1995).
Biological and Pharmacological Research
Antimicrobial Investigations : Pyrido[2,3-d]pyrimidines and their ribofuranosides, synthesized from related compounds, have been investigated for their antimicrobial properties, indicating potential biological applications (Kumar et al., 2007).
Drug Development and Antagonistic Activity : Thieno[2,3-d]pyrimidine-2,4-dione derivatives, closely related to the compound , have been explored for their potential as non-peptide antagonists for the human luteinizing hormone-releasing hormone receptor, suggesting their significance in drug development (Sasaki et al., 2003).
Synthesis of Novel Heterocyclic Compounds : The compound has been used in the novel synthesis of condensed pyrido[2,3-d]pyrimidine(1H,3H)-2,4-diones, which could have implications in the development of new therapeutic agents (Azizian et al., 2007).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1,3,6-trimethyl-5-[(4-nitrophenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S/c1-10-8-18-15-13(16(22)20(3)17(23)19(15)2)14(10)26-9-11-4-6-12(7-5-11)21(24)25/h4-8H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRULGXXRHPDQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1SCC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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